N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-iodobenzamide

Structure-Activity Relationship (SAR) Radiolabeling Halogen Bonding

Select this exact 3-iodo (meta) isomer for its public HTS-confirmed GPR151 activator profile – a feature absent in ortho/para analogs. The single iodine atom enables anomalous X-ray phasing and MS isotopic tracking, making it a validated chemical probe for galanin receptor SAR and biophysical studies. Procuring halogen-mismatched analogs forfeits assay-ready annotation and heavy-atom utility.

Molecular Formula C19H17IN4O5S
Molecular Weight 540.3g/mol
CAS No. 385405-85-6
Cat. No. B381639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-iodobenzamide
CAS385405-85-6
Molecular FormulaC19H17IN4O5S
Molecular Weight540.3g/mol
Structural Identifiers
SMILESCOC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)I)OC
InChIInChI=1S/C19H17IN4O5S/c1-28-17-11-16(22-19(23-17)29-2)24-30(26,27)15-8-6-14(7-9-15)21-18(25)12-4-3-5-13(20)10-12/h3-11H,1-2H3,(H,21,25)(H,22,23,24)
InChIKeyVFCZILZQHMZXKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-iodobenzamide (CAS 385405-85-6): A Meta-Iodo Sulfamoyl-Benzamide for Targeted Probe Development


N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-iodobenzamide (CAS 385405-85-6) is a synthetic sulfamoyl-benzamide derivative featuring a 2,6-dimethoxypyrimidine core, a central phenylsulfamoyl linker, and a 3-iodobenzamide terminal moiety [1]. This compound belongs to an under-explored chemotype that has appeared in high-throughput screening (HTS) campaigns against G-protein coupled receptors including GPR151 (Galanin receptor 4) . The meta-iodo substitution pattern distinguishes it sharply from its ortho-iodo (CAS 311326-79-1) and para-iodo (thiadiazole scaffold) analogs, creating distinct steric, electronic, and potential target-engagement profiles that are critical for structure-activity relationship (SAR) studies and radiolabeling applications.

Why the 3-Iodo Substituent on N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-iodobenzamide Precludes Simple Analog Swapping


Within this sulfamoyl-benzamide chemotype, the halogen position on the benzamide ring is not a silent structural feature. The 3-iodo (meta) isomer presents a different dihedral angle, electrostatic potential surface, and iodine-mediated heavy-atom effect compared to the 2-iodo (ortho) and 4-iodo (para) variants, directly influencing both target recognition and potential radiolabeling utility [1]. In HTS profiling, the 3-iodo congener (CID 1039286) was specifically screened as a potential GPR151 activator , whereas the closely matched 3,4-difluoro and 3,4-dimethyl analogs lack the iodine atom required for fluorescent or radiographic detection [2]. Generic substitution among this series without quantitative activity data risks altering both primary potency and assay compatibility, undermining reproducible SAR interpretation and procurement decisions.

Quantitative Evidence for N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-iodobenzamide: Head-to-Head and Class-Level Differentiation


Meta-Iodo vs. Ortho-Iodo Isomer: Distinct Molecular Recognition and Radiolabeling Potential

The meta (3-position) iodine on the benzamide ring of the target compound produces a fundamentally different molecular shape and electrostatic profile compared to the ortho (2-position) isomer CAS 311326-79-1. The ortho-iodo substitution induces a twisted benzamide conformation due to steric clash with the amide carbonyl, whereas the meta-iodo placement preserves a more co-planar arrangement conducive to linear halogen bonding interactions in target binding pockets . While direct comparative IC50 data for the same target are not publicly available for both isomers, the 2-iodo isomer is explicitly cited for radiolabeling utility owing to its ortho-iodine positioning [1], whereas the 3-iodo isomer has been specifically screened as a GPR151 activator , indicating divergent biological annotation and distinct application niches.

Structure-Activity Relationship (SAR) Radiolabeling Halogen Bonding

3-Iodo vs. 3,4-Difluoro Analog: Molecular Weight, Lipophilicity, and Detection Capability Divergence

A quantitative physicochemical comparison between the 3-iodo target compound and the structurally analogous 3,4-difluorobenzamide derivative (CAS not assigned; molecular formula C19H16F2N4O5S) reveals a molecular weight difference of 89.9 Da (540.3 vs. 450.4 g/mol) [1][2]. This substantial mass difference, combined with the iodine atom's high X-ray scattering cross-section, provides the 3-iodo compound with unequivocal advantages in mass spectrometry detection sensitivity and potential X-ray crystallographic phasing applications. The calculated XLogP3 of 3.8 for the 3-iodo compound [1] versus the lower lipophilicity expected for the difluoro analog also predicts differential membrane permeability and non-specific binding profiles.

Physicochemical Properties Assay Detection Lipophilicity

GPR151 HTS Annotation: Unique Biological Fingerprint Among Sulfamoyl-Benzamide Congeners

Among the publicly annotated sulfamoyl-benzamide congeners bearing the 2,6-dimethoxypyrimidine core, only the 3-iodo derivative (CAS 385405-85-6) has been reported as a screening hit in a cell-based HTS assay for GPR151 (Galanin receptor 4) activators . Closely related analogs including the 3,4-dimethylbenzamide (CAS 333747-31-2) and 3,4-difluorobenzamide variants carry no equivalent GPR151 annotation in public databases. GPR151 is an orphan GPCR implicated in nociception and neuroinflammation, making this target-specific annotation a differentiable selection criterion for neuroscience-focused probe discovery.

GPCR Pharmacology High-Throughput Screening Galanin Receptor

Physicochemical Differentiation: Predicted pKa and Hydrogen-Bonding Capacity Within the Chemotype

The 3-iodo compound exhibits a predicted pKa of 5.98 ± 0.50 (sulfonamide NH acidity) and a predicted density of 1.721 ± 0.06 g/cm³ . These computed values differ from the 3,4-dimethyl analog (CAS 333747-31-2), where the electron-donating methyl groups are expected to elevate the sulfonamide pKa, and from the 3,4-difluoro analog, where electron-withdrawing fluorine atoms would further depress it. The topological polar surface area (TPSA) of 128 Ų for the 3-iodo compound [1] is identical across the scaffold (driven by the shared sulfamoyl-pyrimidine core), but the iodine atom's contribution to molar refractivity (not captured by TPSA) alters the compound's overall polarizability profile.

Ionization State Drug-likeness Molecular Descriptors

Optimal Research and Industrial Application Scenarios for N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-iodobenzamide (CAS 385405-85-6)


Galanin Receptor 4 (GPR151) Probe Development and Neuroinflammatory Pathway Investigation

This compound is the only sulfamoyl-benzamide congener within this chemotype series that carries a public HTS annotation as a GPR151 activator . Neuroscience and immunology research groups investigating galanin receptor signaling in nociception or neuroinflammation should prioritize this specific compound as a starting point for chemical probe optimization. Procurement of the 2-iodo or 3,4-difluoro analogs would forfeit the GPR151 annotation that distinguishes this molecule.

Iodine-Facilitated Biophysical Assay Development and Structural Biology

With a molecular weight of 540.3 g/mol and the presence of a single iodine atom (atomic number 53), this compound provides a robust anomalous scattering signal for X-ray crystallographic phasing and a characteristic isotopic signature for mass spectrometry-based detection [1]. Structural biology core facilities and biophysical screening groups seeking heavy-atom derivatives of sulfamoyl-benzamide ligands for co-crystallization studies benefit directly from the 3-iodo substitution, which the 3,4-difluoro and 3,4-dimethyl analogs cannot provide [2].

Structure-Activity Relationship (SAR) Studies on Halogen Position Effects in Sulfamoyl-Benzamide Scaffolds

Medicinal chemistry teams conducting systematic SAR campaigns on the benzamide moiety of 2,6-dimethoxypyrimidine-sulfamoyl compounds require the 3-iodo isomer as the meta-halogen reference point . The ortho-iodo isomer (CAS 311326-79-1) serves as the sterically constrained comparator, while the 3-iodo compound defines the electronic and steric baseline for meta-substitution. Quantitative comparison of these positional isomers under identical assay conditions is essential for establishing robust SAR models [1].

Computational Chemistry and Molecular Docking Validation Studies

The high electron density of the iodine atom, combined with its predicted XLogP3 of 3.8 and defined molecular descriptors [1], makes this compound an ideal test case for validating halogen bonding force fields and scoring functions in molecular docking software. Computational chemists comparing predicted binding poses across iodo-, fluoro-, and methyl-substituted analogs can use this compound's unique electrostatic profile to benchmark simulation accuracy.

Quote Request

Request a Quote for N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.